molecular formula C8H5ClN2O B1487969 2-Chloro-6-(furan-3-yl)pyrazine CAS No. 1467570-87-1

2-Chloro-6-(furan-3-yl)pyrazine

Cat. No. B1487969
M. Wt: 180.59 g/mol
InChI Key: IUZKECBTZKGHQE-UHFFFAOYSA-N
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Description

2-Chloro-6-(furan-3-yl)pyrazine is a chemical compound with the following properties:



  • IUPAC Name : 2-chloro-6-(1H-pyrazol-1-yl)pyrazine

  • Molecular Formula : C<sub>7</sub>H<sub>5</sub>ClN<sub>4</sub>

  • Molecular Weight : 180.6 g/mol

  • CAS Number : 642459-09-4



Synthesis Analysis

The synthesis of this compound involves the chlorination of a pyrazine ring substituted with a furan-3-yl group. Specific synthetic routes and reaction conditions may vary, but the key step is the introduction of the chlorine atom at the 2-position of the pyrazine ring.



Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(furan-3-yl)pyrazine consists of a pyrazine core with a chlorine atom at the 2-position and a furan-3-yl substituent at the 6-position. The furan ring contributes to the overall aromaticity and reactivity of the compound.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution, coupling, and functional group transformations. For example:



  • Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols) to yield different derivatives.

  • Cross-Coupling Reactions : It can undergo Suzuki, Heck, or Sonogashira reactions to form C-C bonds.

  • Oxidation/Reduction : The furan moiety may be oxidized or reduced under appropriate conditions.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents

  • Storage Temperature : Inert atmosphere, 2-8°C


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

  • Precautionary Statements : Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Toxicology Studies : Assess safety profiles and potential environmental impact.


properties

IUPAC Name

2-chloro-6-(furan-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZKECBTZKGHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(furan-3-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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